![molecular formula C12H9Cl2NS B14406927 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine CAS No. 83782-32-5](/img/structure/B14406927.png)
2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine is an organic compound that features a pyridine ring substituted with a sulfanyl group attached to a 3,4-dichlorophenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine typically involves the reaction of 3,4-dichlorobenzyl chloride with pyridine-2-thiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts and automated monitoring systems.
化学反应分析
Types of Reactions
2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorines or to modify the sulfanyl group.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the pyridine ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or modified sulfanyl groups.
Substitution: Various substituted pyridine derivatives.
科学研究应用
2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
相似化合物的比较
Similar Compounds
- 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}benzene
- 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}thiophene
- 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}furan
Uniqueness
2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to benzene, thiophene, or furan analogs
属性
CAS 编号 |
83782-32-5 |
|---|---|
分子式 |
C12H9Cl2NS |
分子量 |
270.2 g/mol |
IUPAC 名称 |
2-[(3,4-dichlorophenyl)sulfanylmethyl]pyridine |
InChI |
InChI=1S/C12H9Cl2NS/c13-11-5-4-10(7-12(11)14)16-8-9-3-1-2-6-15-9/h1-7H,8H2 |
InChI 键 |
BGPXJBQOQLFBKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CSC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole](/img/structure/B14406854.png)
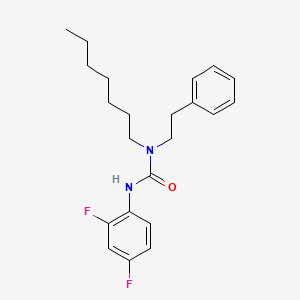
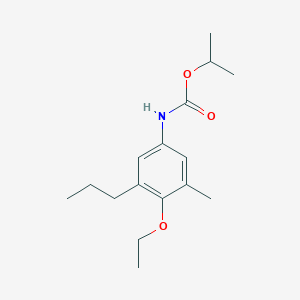
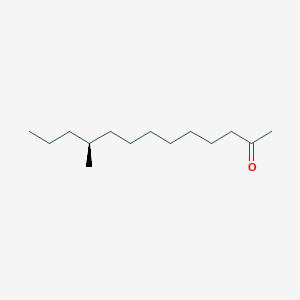
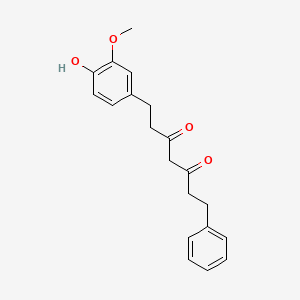
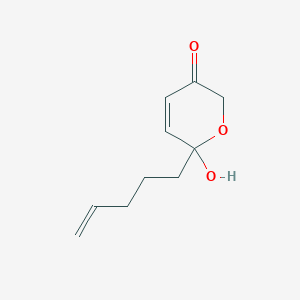
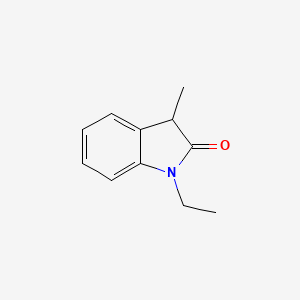
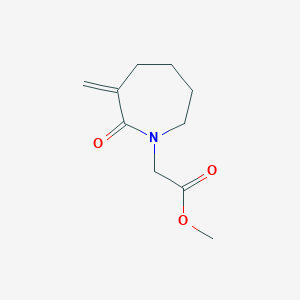
![Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B14406906.png)
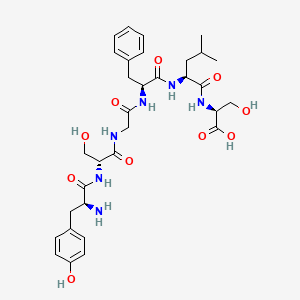
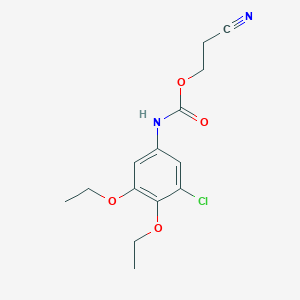
![2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol](/img/structure/B14406936.png)
![N-Methyl-N'-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea](/img/structure/B14406937.png)
![ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B14406939.png)
